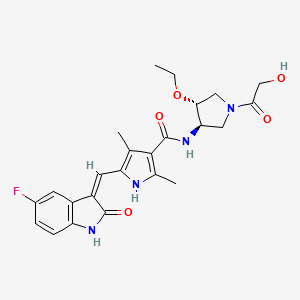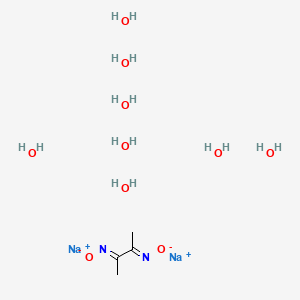
disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate, also known as dimethylglyoxime disodium salt octahydrate, is a chemical compound with the molecular formula C4H22N2Na2O10 and a molecular weight of 304.20 g/mol . This compound is primarily used in scientific research for the detection and identification of specific metal ions, particularly nickel (Ni²⁺).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate typically involves the reaction of dimethylglyoxime with sodium hydroxide in the presence of water. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired octahydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to achieve high purity and yield. The final product is often crystallized and dried to obtain the octahydrate form .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate undergoes various chemical reactions, including:
Complexation Reactions: It forms complexes with metal ions, particularly nickel, resulting in a bright red, square planar complex.
Precipitation Reactions: It can precipitate metal ions from solutions, which is useful in gravimetric analysis.
Common Reagents and Conditions
Nickel Detection: The compound reacts with nickel ions in aqueous solutions to form a red complex.
Gravimetric Analysis: The compound is used to precipitate nickel ions from solutions.
Major Products Formed
Scientific Research Applications
Disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate has several scientific research applications:
Analytical Chemistry: It is widely used for the detection and quantification of nickel ions in various samples.
Biochemistry: The compound is used in the study of nickel-containing enzymes due to its ability to bind nickel ions.
Material Science: Research suggests its potential use in the synthesis of nickel-based nanoparticles with specific properties.
Environmental Science: It is used to monitor nickel contamination in environmental samples.
Mechanism of Action
The mechanism by which disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate exerts its effects involves the formation of stable complexes with metal ions. The lone pairs on the nitrogen and oxygen atoms of the ketoxime groups interact with metal ions, forming a stable ring-like complex. This interaction is highly specific for nickel ions, making it a valuable tool in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Dimethylglyoxime: The parent compound, which also forms complexes with nickel but does not have the disodium and octahydrate components.
2,3-Butanedione Dioxime: Another similar compound that forms complexes with metal ions but has different solubility and stability properties.
Uniqueness
Disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate is unique due to its high specificity for nickel ions and its ability to form stable, water-soluble complexes. This makes it particularly useful in analytical applications where precise detection and quantification of nickel are required.
Properties
Molecular Formula |
C4H22N2Na2O10 |
|---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate |
InChI |
InChI=1S/C4H8N2O2.2Na.8H2O/c1-3(5-7)4(2)6-8;;;;;;;;;;/h7-8H,1-2H3;;;8*1H2/q;2*+1;;;;;;;;/p-2/b5-3+,6-4+;;;;;;;;;; |
InChI Key |
IJJDRGUPRATWQX-NPVLJBOBSA-L |
Isomeric SMILES |
C/C(=N\[O-])/C(=N/[O-])/C.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Canonical SMILES |
CC(=N[O-])C(=N[O-])C.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


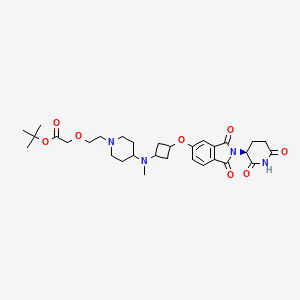
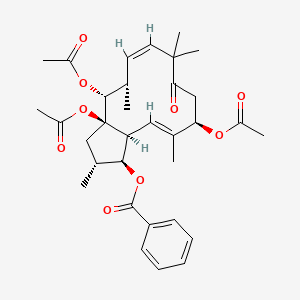
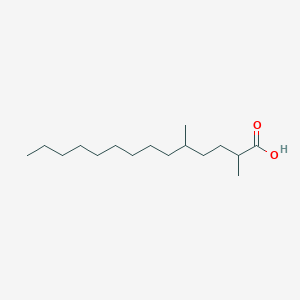
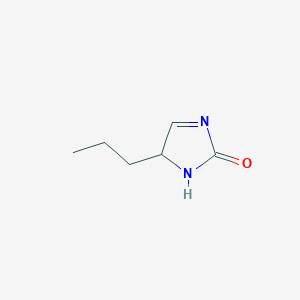


![3,3a,5,6,7,7a-hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B12366361.png)
![Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12366363.png)
![[4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol](/img/structure/B12366367.png)
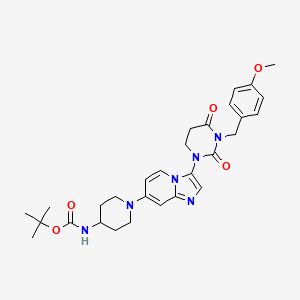


![10-[10-[[1-(6-Aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7lambda6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12366382.png)
